6-(2-Bromophenyl)pyrimidin-4-amine
CAS No.: 1251339-27-1
Cat. No.: VC3056277
Molecular Formula: C10H8BrN3
Molecular Weight: 250.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251339-27-1 |
|---|---|
| Molecular Formula | C10H8BrN3 |
| Molecular Weight | 250.09 g/mol |
| IUPAC Name | 6-(2-bromophenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) |
| Standard InChI Key | DCPITJMDMBNDLB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Br |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
6-(2-Bromophenyl)pyrimidin-4-amine consists of a pyrimidine ring with an amino group at the 4-position and a 2-bromophenyl substituent at the 6-position. This structural arrangement creates a compound with potential for specific molecular interactions relevant to drug development.
Table 1: Chemical Identity and Properties of 6-(2-Bromophenyl)pyrimidin-4-amine
| Property | Description |
|---|---|
| Chemical Name | 6-(2-Bromophenyl)pyrimidin-4-amine |
| Molecular Formula | C10H8BrN3 |
| CAS Number | 1251339-27-1 |
| Molecular Weight | 250.10 g/mol |
| Physical Appearance | Solid |
| Structural Classification | Bromophenyl-substituted aminopyrimidine |
The molecular structure features a pyrimidine ring with characteristic nitrogen atoms at positions 1 and 3, providing potential hydrogen bond acceptor sites. The amino group at position 4 can function as a hydrogen bond donor, while the bromophenyl group at position 6 contributes to the compound's lipophilicity and potential for halogen bonding interactions .
Structural Features and Related Compounds
Synthetic Methodologies
| Synthetic Approach | Key Reagents | Reaction Conditions | Potential Yield |
|---|---|---|---|
| Chalcone-Guanidine Condensation | 2-Bromophenyl chalcone and guanidine | Basic conditions, reflux in ethanol | Moderate to high |
| Direct Cyclization | 2-Bromophenyl enones and amidine derivatives | Base-catalyzed cyclization | Moderate |
| Cross-coupling Approaches | Halopyrimidines and organoboronic acids | Palladium-catalyzed coupling | Variable |
Synthesis Based on Related Compounds
The synthesis of structurally similar pyrimidine derivatives often involves the reaction of α,β-unsaturated ketones (chalcones) with guanidine or other amidine derivatives under basic conditions. For example, the synthesis of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines involves the reaction of (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in the presence of lithium hydroxide in refluxing ethanol .
A proposed adaptation of this methodology for 6-(2-Bromophenyl)pyrimidin-4-amine might involve:
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Preparation of a chalcone intermediate containing the 2-bromophenyl moiety
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Reaction with an appropriate amidine derivative to form the pyrimidine ring
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Strategic functionalization to introduce the amino group at the 4-position
Alternative approaches might include palladium-catalyzed cross-coupling reactions using preformed pyrimidine structures and organoboronic acids or other organometallic reagents bearing the bromophenyl group.
Analytical Characterization
Spectroscopic Analysis
Characterization of 6-(2-Bromophenyl)pyrimidin-4-amine would typically involve multiple spectroscopic techniques. Drawing from data available for related compounds, the following spectroscopic characteristics might be expected:
Table 3: Predicted Spectroscopic Characteristics of 6-(2-Bromophenyl)pyrimidin-4-amine
| Analytical Technique | Expected Features |
|---|---|
| IR Spectroscopy | N-H stretching vibrations (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), C-Br stretching (550-650 cm⁻¹) |
| ¹H NMR | Aromatic protons (7.2-8.0 ppm), pyrimidine H-2 and H-5 (8.0-9.0 ppm), NH₂ protons (5.0-6.0 ppm) |
| ¹³C NMR | Pyrimidine carbon signals (155-165 ppm), aromatic carbons (120-140 ppm), C-Br (~120 ppm) |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 250, isotope pattern characteristic of bromine |
Chromatographic Methods
High-performance liquid chromatography (HPLC) would be a valuable method for analyzing the purity of 6-(2-Bromophenyl)pyrimidin-4-amine. Based on methodologies developed for related compounds such as N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, a viable approach might involve:
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Column: C18 (4.6 mm × 250 mm, 5.0 μm)
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Mobile phase: Methanol/water mixture (potentially in 80:20 ratio)
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Flow rate: 1 mL/min
Such a method would likely provide effective separation and quantification of 6-(2-Bromophenyl)pyrimidin-4-amine with good linearity, precision, and accuracy.
| Structural Feature | Potential Contribution to Activity |
|---|---|
| Pyrimidine Core | DNA/RNA interactions, enzyme binding |
| 4-Amino Group | Hydrogen bonding, solubility enhancement |
| 2-Bromophenyl Group | Lipophilicity, halogen bonding, protein binding |
| Position of Bromine | Conformational effects, receptor specificity |
The ortho position of the bromine atom on the phenyl ring likely influences the conformational flexibility of the molecule, potentially affecting its binding to biological targets. Additionally, the 4-amino group provides potential for hydrogen bonding interactions with biological receptors or enzyme active sites.
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